molecular formula C21H27IN2O2 B042346 Quinidine methiodide CAS No. 42982-87-6

Quinidine methiodide

Cat. No.: B042346
CAS No.: 42982-87-6
M. Wt: 466.4 g/mol
InChI Key: AJQSDVGBERUTGX-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Quinidine methiodide, also known as 1-Methylquinidinium iodide, primarily targets sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.

Mode of Action

This compound interacts with its targets by blocking the fast inward sodium current (I Na) . This blockage is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases . This interaction results in the prolongation of the cellular action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium currents, this compound prolongs the action potential of cardiac cells, thereby affecting the rhythm of the heart .

Pharmacokinetics

The pharmacokinetics of quinidine, the parent compound of this compound, have been well-studied. The apparent volume of distribution is between 2.0 to 3.5 litres/kg, and the elimination half-life is between 5 to 12 hours . Clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . The major metabolite of quinidine is 3-hydroxy-quinidine, which has a larger volume of distribution and an elimination half-life of about 12 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of heart rhythm . By blocking sodium channels and prolonging the action potential, this compound can restore normal sinus rhythm and treat various arrhythmias .

Action Environment

Environmental factors such as the patient’s age, liver function, and heart health can influence the action, efficacy, and stability of this compound . For example, clearance of the drug is reduced in the elderly and in patients with cirrhosis or congestive heart failure . These factors can affect the drug’s bioavailability and therapeutic effect.

Biochemical Analysis

Biochemical Properties

Quinidine Methiodide interacts with various enzymes and proteins. It is a lipophilic organic cation, and its absorption in the intestine has been suggested to be mediated by a specific transport system . This system recognizes the N-dimethyl or N-diethyl moieties of compounds .

Cellular Effects

Quinidine, from which this compound is derived, has significant effects on cells. It greatly enhances the cytotoxicity of vincristine (VCR) in tumor cells, especially in VCR-resistant sublines . A non-toxic concentration of quinidine can increase VCR cytotoxicity in these resistant tumor cells by about 50 to 80 times .

Molecular Mechanism

Quinidine, the parent compound of this compound, works primarily by blocking the fast inward sodium current (I Na)This means at higher heart rates, the block increases, while at lower heart rates, the block decreases .

Temporal Effects in Laboratory Settings

The effects of Quinidine, and by extension this compound, can change over time in laboratory settings. Quinidine is known to suppress benign and lethal ventricular arrhythmias in 50 to 80% of patients .

Dosage Effects in Animal Models

In animal models, the effects of Quinidine vary with different dosages. For instance, in dogs, the recommended dosage of Quinidine sulfate is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinidine is metabolized via 3-hydroxylation and N-oxygenation by cytochrome P450 3A4 . These metabolites are less electrophysiologically active than the parent drug .

Transport and Distribution

This compound, being a lipophilic organic cation, is likely to be transported and distributed within cells and tissues in a manner similar to Quinidine. The transport of Quinidine at the apical membrane in Caco-2 cells is mediated by a specific transport system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinidine methiodide typically involves the methylation of quinidine. This process can be achieved by reacting quinidine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Quinidine methiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinidine N-oxide, while reduction can yield demethylated quinidine derivatives .

Scientific Research Applications

Quinidine methiodide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Quinidine ethiodide
  • Cinchonine methiodide
  • Cinchonidine methiodide
  • Quinine methiodide

Uniqueness

Quinidine methiodide is unique due to its specific quaternary ammonium structure, which imparts distinct pharmacological properties. Compared to other similar compounds, this compound has a higher affinity for sodium channels and a more pronounced effect on cardiac electrophysiology .

Properties

IUPAC Name

(5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSDVGBERUTGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42982-87-6
Record name 42982-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Quinidine Metiodide interact with squid axon membranes, and what are the downstream effects?

A1: Unlike Quinidine Hydrochloride, Quinidine Metiodide only impacts squid axon membranes when applied internally []. This suggests that the charged nature of Quinidine Metiodide might hinder its ability to passively diffuse across the membrane. Upon reaching the intracellular side, both Quinidine Metiodide and Quinidine Hydrochloride exhibit similar effects: they suppress both sodium and potassium conductance increases. This suppression of ion channels ultimately leads to a decrease in action potential propagation and a prolongation of the action potential's falling phase [].

Q2: How does the structure of Quinidine Metiodide relate to its curariform activity compared to other cinchona alkaloid derivatives?

A2: Research indicates that Quinidine Metiodide and other quaternary ammonium iodides derived from quinidine and cinchonidine exhibit higher curariform activity and toxicity compared to their quinine and cinchonine counterparts []. This suggests that the stereochemistry and substitutions on the quinoline and quinuclidine rings within the cinchona alkaloid structure significantly influence their interaction with nicotinic acetylcholine receptors, ultimately affecting their curariform potency and toxicity profile [].

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